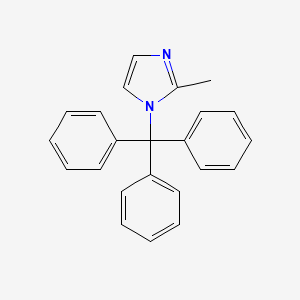
2-Methyl-1-tritylimidazole
Descripción general
Descripción
2-Methyl-1-tritylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position and a trityl group at the first position of the imidazole ring. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the compound’s reactivity and stability. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-Methyl-1-tritylimidazole typically involves the protection of the imidazole nitrogen with a trityl group followed by the introduction of a methyl group at the second position. One common method involves the reaction of imidazole with trityl chloride in the presence of a base to form 1-tritylimidazole. This intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound .
Análisis De Reacciones Químicas
2-Methyl-1-tritylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for trityl-protected imidazoles due to the stability imparted by the trityl group.
Deprotection: The trityl group can be removed under acidic conditions to yield the free imidazole.
Common reagents used in these reactions include organolithium reagents, electrophiles like alkyl halides, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1-tritylimidazole has several applications in scientific research:
Pharmaceuticals: Imidazole derivatives are key components in many drugs due to their biological activity.
Materials Science: The stability and electronic properties of imidazoles make them useful in the development of materials for electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-tritylimidazole depends on its specific application. In biological systems, imidazoles can interact with enzymes and receptors through hydrogen bonding and coordination with metal ions. The trityl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
2-Methyl-1-tritylimidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the bulky trityl group, making it more reactive but less stable.
2-Tritylimidazole: Similar in structure but without the methyl group, affecting its reactivity and applications.
Haloimidazoles: Contain halogen substituents that can significantly alter their chemical properties and reactivity
The uniqueness of this compound lies in the combination of the methyl and trityl groups, which provide a balance of stability and reactivity, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYMGYULZCICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347137 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-68-2 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
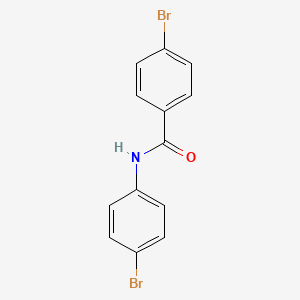
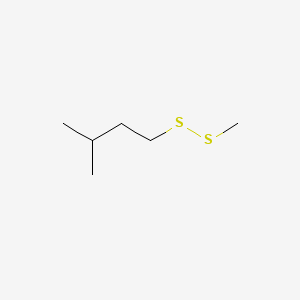

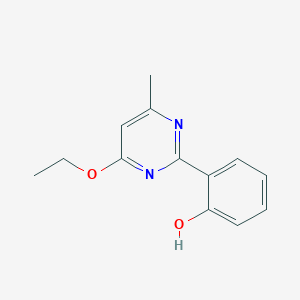
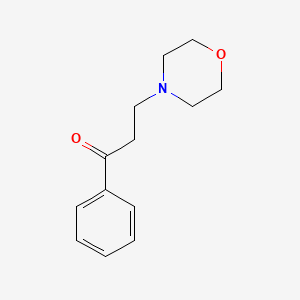


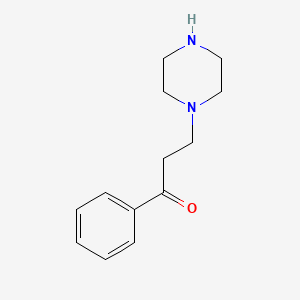

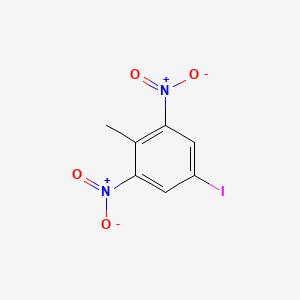
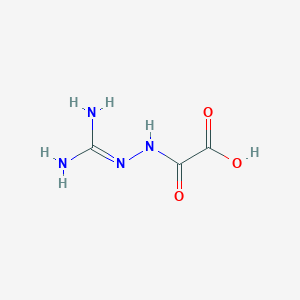
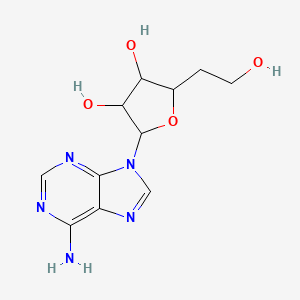
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

